Bis(benzotriazol-1-yl)methanone
Overview
Description
Bis(benzotriazol-1-yl)methanone is an organic compound with the molecular formula C13H8N6O . It is also known by other names such as 1,1’-CARBONYLBISBENZOTRIAZOLE . It has a molecular weight of 264.24 g/mol .
Synthesis Analysis
Bis(benzotriazol-1-yl)methanone can be synthesized by various methods. One method involves the reaction of sodium benzotriazolate and 1-chloromethylbenzotriazole . Another method involves the condensation of 1-hydroxymethylbenzotriazole with benzoyl chloride . It can also be synthesized by the thermal decomposition of 1-methylenebenzotriazol-1-ium .Molecular Structure Analysis
The molecular structure of Bis(benzotriazol-1-yl)methanone consists of two benzotriazole groups attached to a methanone group . The InChI string for this compound is InChI=1S/C13H8N6O/c20-13(18-11-7-3-1-5-9(11)14-16-18)19-12-8-4-2-6-10(12)15-17-19/h1-8H .Chemical Reactions Analysis
Bis(benzotriazol-1-yl)methanone can participate in various chemical reactions. For instance, it can be used as a reactant in multicomponent heterocyclization reactions . It can also be involved in the synthesis of substituted thiosemicarbazides and N-hydroxythioureas .Physical And Chemical Properties Analysis
Bis(benzotriazol-1-yl)methanone has several computed properties. It has a molecular weight of 264.24 g/mol . It has a topological polar surface area of 78.5 Ų . It has a complexity of 357 . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 5 .Scientific Research Applications
1. Synthesis of Bis(benzotriazol-1-yl)methane Derivatives
- Summary of Application : Bis(benzotriazol-1-yl)methanone is used in the synthesis of bis(benzotriazol-1-yl)phenylmethane and bis(benzotriazol-1-yl)pyridin-2-ylmethane .
- Methods of Application : The compounds were prepared by reacting (benzotriazol-1-yl)methanone and benzaldehyde or pyridine-2-carboxaldehyde using CoCl2 as a catalyst under neat conditions .
- Results or Outcomes : The products were characterized spectroscopically and the solid-state structures were ascertained by single-crystal X-ray diffraction .
2. Construction of Pharmacologically Important Heterocyclic Skeletons
- Summary of Application : Benzotriazole methodology, which includes the use of Bis(benzotriazol-1-yl)methanone, has been used for the construction of pharmacologically important heterocyclic skeletons .
- Methods of Application : Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .
- Results or Outcomes : This methodology has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies .
Safety And Hazards
properties
IUPAC Name |
bis(benzotriazol-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N6O/c20-13(18-11-7-3-1-5-9(11)14-16-18)19-12-8-4-2-6-10(12)15-17-19/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYBIPTYOWWVQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)N3C4=CC=CC=C4N=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402509 | |
Record name | Bis(1H-benzotriazol-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(benzotriazol-1-yl)methanone | |
CAS RN |
68985-05-7 | |
Record name | Bis(1H-benzotriazol-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.